2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid
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Overview
Description
2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a dioxolane ring. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, where it serves as a versatile building block for the formation of carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid typically involves the following steps:
Formation of the Phenylboronic Acid Intermediate: This step involves the reaction of a phenyl halide with a boronic acid reagent under palladium-catalyzed conditions.
Introduction of the Dioxolane Ring: The dioxolane ring can be introduced through a condensation reaction between the phenylboronic acid intermediate and a suitable diol, such as ethylene glycol, under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes described above, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality product output.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenol derivatives under oxidative conditions.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenol Derivatives: Formed through oxidation of the boronic acid group.
Substituted Phenylboronic Acids: Formed through nucleophilic substitution of the chloro group.
Scientific Research Applications
2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura cross-coupling.
Medicinal Chemistry:
Material Science: Used in the synthesis of advanced materials, including polymers and molecular sensors, due to its ability to form stable boronate esters.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid in chemical reactions involves the following key steps:
Transmetalation: In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron intermediate.
Oxidative Addition: The palladium catalyst facilitates the oxidative addition of the aryl or vinyl halide to form a palladium complex.
Reductive Elimination: The final step involves reductive elimination, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chloro and dioxolane substituents, making it less versatile in certain synthetic applications.
2-Chlorophenylboronic Acid: Lacks the dioxolane ring, which may limit its reactivity and stability in certain reactions.
5-(1,3-Dioxolan-2yl)phenylboronic Acid: Lacks the chloro substituent, which may affect its electronic properties and reactivity.
Uniqueness
2-Chloro-5-(1,3-dioxolan-2yl)phenylboronic acid is unique due to the presence of both the chloro and dioxolane substituents, which enhance its reactivity and versatility in organic synthesis. The chloro group can participate in substitution reactions, while the dioxolane ring provides additional stability and functionalization options .
Properties
IUPAC Name |
[2-chloro-5-(1,3-dioxolan-2-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BClO4/c11-8-2-1-6(5-7(8)10(12)13)9-14-3-4-15-9/h1-2,5,9,12-13H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXPMFATOAGCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2OCCO2)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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